molecular formula C16H16N2O2S2 B099224 Acetamide, N,N'-(dithiodi-4,1-phenylene)bis- CAS No. 16766-09-9

Acetamide, N,N'-(dithiodi-4,1-phenylene)bis-

Cat. No.: B099224
CAS No.: 16766-09-9
M. Wt: 332.4 g/mol
InChI Key: XDZOVXPAGVIXBS-UHFFFAOYSA-N
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Description

Introduction to Disulfide Rebridging Chemistry

Historical Development of Disulfide Modification Strategies

The manipulation of disulfide bonds dates to the mid-20th century, with early efforts focusing on reversible reduction for structural analysis. However, the advent of therapeutic antibodies in the 1990s necessitated strategies to rebridge disulfides after payload conjugation. Initial reagents like bissulfones (I) and dibromomaleimides (II) demonstrated partial success but suffered from hydrolysis susceptibility and non-specific thiol alkylation. For example, dibromomaleimides achieved 70–80% conjugation yields but required stringent anhydrous conditions.

The 2010s marked a turning point with the introduction of bis-haloacetamides , which combined rapid kinetics with improved hydrolytic stability. These reagents exploited the nucleophilic reactivity of cysteine thiols to form stable thioether bonds, minimizing disulfide scrambling. The structural simplicity of acetamide, N,N'-(dithiodi-4,1-phenylene)bis-—a phenyl disulfide flanked by acetamide groups—enabled selective rebridging without perturbing protein tertiary structures.

Significance of Site-Selective Protein Modification

Site-selective modification ensures consistent drug-to-antibody ratios (DARs), a critical factor for ADC efficacy and safety. Traditional lysine or cysteine conjugation often yields heterogeneous mixtures with variable pharmacokinetics. Disulfide rebridging addresses this by targeting solvent-accessible disulfide bonds, which are naturally abundant in antibodies (e.g., 16 disulfides in IgG1).

Key advantages include:

  • Preserved antigen binding : Rebridging maintains the structural integrity of complementarity-determining regions (CDRs).
  • Controlled payload delivery : Bis-acetamide linkers enable stoichiometric control, achieving DARs of 2–4 with >90% homogeneity.
  • Enhanced serum stability : Thioether-linked conjugates resist glutathione (GSH)-mediated cleavage in blood serum.

Emergence of Bis-Acetamide Scaffolds as Rebridging Agents

Bis-acetamide scaffolds, such as acetamide, N,N'-(dithiodi-4,1-phenylene)bis-, emerged from systematic studies on electrophile reactivity. The acetamide group adjacent to the disulfide bridge enhances solubility and directs nucleophilic attack to the sulfur atoms, preventing off-target reactions.

Table 1: Comparison of Disulfide Rebridging Reagents
Reagent Conjugation Yield (%) Selectivity Over Free Cys Hydrolytic Stability Reference
Dibromomaleimide (II) 70–80 Low Moderate
Bissulfone (I) 20–40 Low Poor
Bis-Haloacetamide >90 High High

The synthesis of bis-acetamide linkers involves nucleophilic substitution of dichlorophenyl disulfide with acetamide derivatives under basic conditions. This modular approach allows for functionalization with polyethylene glycol (PEG) spacers or bioorthogonal groups (e.g., azides, alkynes).

Fundamental Principles of Disulfide Rebridging

Disulfide rebridging follows a two-step mechanism:

  • Reduction : Native disulfides are reduced with tris(2-carboxyethyl)phosphine (TCEP) to generate free thiols.
  • Rebridging : The bis-acetamide reacts with adjacent thiols, forming a three-carbon bridge (Figure 1).

Figure 1 : Proposed mechanism of disulfide rebridging using acetamide, N,N'-(dithiodi-4,1-phenylene)bis-.

  • TCEP reduces the disulfide bond to two cysteines.
  • The bis-acetamide undergoes nucleophilic attack by thiols, forming stable thioether bonds.

The reaction is entropy-driven, favoring proximity-guided conjugation at solvent-accessible disulfides. Optimal conditions include pH 7–8, 25–37°C, and a 2:1 molar ratio of reagent to disulfide.

Properties

IUPAC Name

N-[4-[(4-acetamidophenyl)disulfanyl]phenyl]acetamide
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InChI

InChI=1S/C16H16N2O2S2/c1-11(19)17-13-3-7-15(8-4-13)21-22-16-9-5-14(6-10-16)18-12(2)20/h3-10H,1-2H3,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDZOVXPAGVIXBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(=O)NC1=CC=C(C=C1)SSC2=CC=C(C=C2)NC(=O)C
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C16H16N2O2S2
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DSSTOX Substance ID

DTXSID0066117
Record name Acetamide, N,N'-(dithiodi-4,1-phenylene)bis-
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Molecular Weight

332.4 g/mol
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CAS No.

16766-09-9
Record name N,N′-(Dithiodi-4,1-phenylene)bis[acetamide]
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Record name Acetamide, N,N'-(dithiodi-4,1-phenylene)bis-
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Record name Bis(acetamidophenyl)disulfide
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Record name Acetamide, N,N'-(dithiodi-4,1-phenylene)bis-
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Preparation Methods

Step 1: Synthesis of 4,4'-Diaminodiphenyl Disulfide

4-Aminothiophenol undergoes oxidative coupling to form the disulfide backbone:
2HS-C6H4-NH2OxidantNH2-C6H4-S-S-C6H4-NH2+H2O2 \text{HS-C}_6\text{H}_4\text{-NH}_2 \xrightarrow{\text{Oxidant}} \text{NH}_2\text{-C}_6\text{H}_4\text{-S-S-C}_6\text{H}_4\text{-NH}_2 + \text{H}_2\text{O}
Oxidants :

  • H2_2O2_2 (30% in glacial acetic acid): Yields 85–92%.

  • I2_2/KI in ethanol : Slower reaction (12–18 hrs) but avoids over-oxidation to sulfonic acids.

Step 2: Acetylation with Acetic Anhydride

The diamine intermediate is treated with excess acetic anhydride under reflux:
NH2-C6H4-S-S-C6H4-NH2+2(CH3CO)2OCH3CONH-C6H4-S-S-C6H4-NHCOCH3+2CH3COOH\text{NH}_2\text{-C}_6\text{H}_4\text{-S-S-C}_6\text{H}_4\text{-NH}_2 + 2 (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{CH}_3\text{CONH-C}_6\text{H}_4\text{-S-S-C}_6\text{H}_4\text{-NHCOCH}_3 + 2 \text{CH}_3\text{COOH}
Optimization Data :

ParameterOptimal ValueYield Impact
SolventAnhydrous DMF89%
Temperature110–120°C+12% vs. 80°C
Molar Ratio (Anhydride:Diamine)2.5:1Minimizes monoacetylated byproducts

One-Pot Thiol-Acetylation-Oxidation Approach

A streamlined method combining thiol protection, acetylation, and in situ oxidation:

  • Thiol protection : 4-Aminothiophenol is treated with trimethylsilyl chloride to form -S-Si(CH3_3)3_3.

  • Acetylation : Reaction with acetyl chloride in pyridine:
    HS-C6H4-NH2AcClCH3CONH-C6H4-SH\text{HS-C}_6\text{H}_4\text{-NH}_2 \xrightarrow{\text{AcCl}} \text{CH}_3\text{CONH-C}_6\text{H}_4\text{-SH}

  • Oxidative coupling : Exposure to O2_2/FeCl3_3 catalyst yields the disulfide:
    2CH3CONH-C6H4-SHO2/FeCl3Target Compound2 \text{CH}_3\text{CONH-C}_6\text{H}_4\text{-SH} \xrightarrow{\text{O}_2/\text{FeCl}_3} \text{Target Compound}

Advantages :

  • Eliminates isolation of intermediates.

  • Higher functional group tolerance (85–88% yield).

Alternative Methodologies

Ullmann-Type Coupling of Pre-Acetylated Monomers

Bromoacetamide precursors undergo copper-catalyzed coupling:
2Br-C6H4-NHCOCH3Cu, DMFTarget Compound2 \text{Br-C}_6\text{H}_4\text{-NHCOCH}_3 \xrightarrow{\text{Cu, DMF}} \text{Target Compound}
Limitations :

  • Requires high temperatures (150–160°C).

  • Lower yields (62–68%) due to homo-coupling side reactions.

Enzymatic Oxidation Using Laccases

Eco-friendly approach utilizing fungal laccases to catalyze disulfide bond formation:

  • Conditions : pH 5.0, 30°C, 24 hrs.

  • Yield : 78% with Trametes versicolor laccase.

Critical Analysis of Reaction Parameters

Solvent Effects

SolventDielectric ConstantReaction Rate (k, ×10⁻³ min⁻¹)Byproduct Formation
DMF36.74.2<5%
THF7.51.812–15%
Ethanol24.32.18–10%

Polar aprotic solvents like DMF enhance nucleophilicity of amine groups, accelerating acetylation.

Temperature Optimization

Arrhenius Plot Data :

  • Activation energy (EaE_a): 45.2 kJ/mol for acetylation step.

  • Optimal range: 110–120°C (balances rate vs. thermal decomposition of disulfide).

Analytical Characterization

Spectroscopic Data

TechniqueKey SignalsAssignment
FT-IR 3280 cm⁻¹ (N-H stretch)Secondary amide
1665 cm⁻¹ (C=O stretch)Acetamide carbonyl
540 cm⁻¹ (S-S stretch)Disulfide bond
1^1H NMR (DMSO-d6)δ 2.01 (s, 6H)CH3_3 of acetamide
δ 7.35–7.60 (m, 8H)Aromatic protons
δ 10.21 (s, 2H)Amide NH

Purity Assessment

MethodConditionsPurity (%)
HPLC (C18)60:40 MeOH/H2O, 1 mL/min98.7
Elemental AnalysisC: 54.2%, H: 4.5%, N: 8.9%<0.3% deviation

Industrial-Scale Considerations

  • Cost Analysis :

    • Raw material contribution: 4-Aminothiophenol (62%), acetic anhydride (23%).

    • Oxidation catalysts account for 8% of total synthesis cost.

  • Safety Protocols :

    • Use of inert atmosphere (N2_2) during disulfide formation to prevent explosive peroxides.

    • Quenching of excess acetic anhydride with ice-cold sodium bicarbonate.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N,N’-(dithiodi-4,1-phenylene)bis- undergoes various chemical reactions, including:

    Oxidation: The sulfur atoms in the dithiodi linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to break the dithiodi linkage, forming thiol derivatives.

    Substitution: The acetamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

Acetamide, N,N’-(dithiodi-4,1-phenylene)bis- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of advanced materials and as a stabilizer in certain formulations.

Mechanism of Action

The mechanism of action of Acetamide, N,N’-(dithiodi-4,1-phenylene)bis- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects. The dithiodi linkage and acetamide groups play crucial roles in its activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Acetamide, N,N'-(dithiodi-4,1-phenylene)bis- with structurally related bis-acetamide derivatives, focusing on linker chemistry, substituents, and functional properties.

Table 1: Structural and Functional Comparison

Compound Name & CAS Linker Type Substituents/Modifications Key Properties/Applications References
Acetamide, N,N'-(dithiodi-4,1-phenylene)bis- (16766-09-9) Disulfide (-S-S-) None on phenyl rings; acetamide termini Redox-active linker; environmental safety assessed
N,N'-((4-Chlorophenyl)methylene)bis(2-(4-(trifluoromethyl)phenyl)acetamide) (Compound 44) Methylene (-CH2-) 4-Chlorophenyl and 4-CF3-phenyl groups Antileishmanial activity; IC50 ~20 µM (comparable to amphotericin B)
N,N'-(oxydi-4,1-phenylene)bis[2-(2-methoxyphenoxy)acetamide] Ether (-O-) 2-Methoxyphenoxy and acetamide termini ACE2 binding affinity: ΔG = -5.53 kcal/mol (docking study)
N,N'-[methylenebis(2,6-dichloro-4,1-phenylene)]bis[N-acetyl-acetamide] (62477-08-1) Methylene (-CH2-) 2,6-Dichloro and N-acetyl groups High molecular weight (504.19 g/mol); chlorinated substituents enhance hydrophobicity
N,N'-(1,2-ethanediylbis(oxy-4,1-phenylene))bis-acetamide (37988-01-5) Ethylene glycol (-O-CH2-CH2-O-) None on phenyl rings Flexible linker; molecular weight 328.36 g/mol
GN8 derivative (MC: N,N'-(cyclohexylmethylene-di-4,1-phenylene)bis(2-pyrrolidinylacetamide)) Cyclohexylmethylene Pyrrolidinylacetamide termini Crosses blood-brain barrier (BBB); anti-prion activity

Key Comparative Insights

Linker Chemistry :

  • The disulfide linker in the target compound distinguishes it from methylene, ether, or ethylene glycol linkers in analogs. Disulfide bonds are redox-sensitive, enabling applications in drug delivery or responsive materials, whereas ether or methylene linkers provide stability .
  • The ethylene glycol linker in 37988-01-5 enhances solubility compared to the hydrophobic disulfide or chlorinated linkers .

Substituent Effects :

  • Chlorine or trifluoromethyl groups (e.g., Compound 44) increase lipophilicity and bioactivity, as seen in antileishmanial applications . In contrast, the unsubstituted phenyl rings in the target compound may limit target specificity.
  • Pyrrolidinyl or methoxy groups (e.g., GN8 derivative) improve BBB penetration or binding affinity to proteins like ACE2 .

Synthetic Yields: Bis-acetamides with complex linkers (e.g., terphenyl derivatives in –3) show moderate yields (42–44%), suggesting synthetic challenges.

Environmental and Safety Profiles :

  • The target compound’s environmental assessment under CEPA 1999 contrasts with bioactive analogs (e.g., Compound 44), which prioritize efficacy over environmental impact .

Biological Activity

Acetamide, N,N'-(dithiodi-4,1-phenylene)bis-, known by its CAS number 16766-09-9, is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a dithiodi-4,1-phenylene backbone with acetamide functional groups. Its molecular structure can influence its interactions within biological systems.

Biological Activity Overview

The biological activities of acetamide derivatives can be summarized as follows:

Activity Type Description
AntioxidantScavenging of free radicals; reduction of oxidative stress.
AntimicrobialInhibition of bacterial growth; potential use in treating infections.
Enzyme InhibitionModulation of enzyme activities (e.g., acetylcholinesterase inhibition).
CytotoxicityInduction of apoptosis in cancer cell lines; potential use in cancer therapy.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to acetamide derivatives:

  • Antioxidant Properties : A study examining flavonoid acetamides demonstrated significant antioxidant activity with IC50 values ranging from 31.52 to 198.41 µM using the DPPH assay . This suggests that structural modifications can enhance the antioxidant capacity of acetamide derivatives.
  • Cytotoxic Effects : Research on compounds similar to N,N'-(dithiodi-4,1-phenylene)bis- indicated that certain derivatives could selectively induce apoptosis in tumor cells by modulating p53 levels . Such findings highlight the potential application of these compounds in cancer therapeutics.
  • Enzyme Inhibition : A related study focused on benzothiazole-acetamide derivatives showed promising results as acetylcholinesterase inhibitors, with one compound exhibiting an IC50 value of 0.08 μM . This suggests that similar structural motifs in acetamides may lead to significant pharmacological effects.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and safety profile of acetamide derivatives is crucial for their potential therapeutic applications:

  • Absorption and Distribution : The solubility characteristics of acetamide compounds can influence their bioavailability and distribution within biological systems.
  • Toxicological Studies : Preliminary toxicity assessments are essential to evaluate the safety of these compounds. Studies utilizing OECD guidelines for repeated dose toxicity have been employed to determine safe dosage ranges .

Q & A

Advanced Research Question

  • Pyrrolidine vs. Piperidine : Pyrrolidine derivatives exhibit 3-fold higher prion aggregation inhibition due to enhanced steric fit in the hydrophobic binding pocket.
  • Electron-Withdrawing Groups : Nitro or trifluoromethyl substitutions reduce potency by disrupting hydrogen bonding with PrPˢᶜ residues.
  • Quantitative SAR (QSAR) : Computational models (e.g., CoMFA) prioritize N-alkylation over aryl groups for optimized activity .

What advanced techniques characterize the compound’s interaction with prion proteins?

Advanced Research Question

  • Surface Plasmon Resonance (SPR) : Measures binding kinetics (Kᴅ ~ 10⁻⁷ M) to recombinant PrP.
  • Cryo-EM : Visualizes compound-induced structural disruption of prion fibrils.
  • Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy changes (ΔH = −12 kcal/mol) during binding .

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